molecular formula C11H21NO3 B7974168 tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B7974168
M. Wt: 215.29 g/mol
InChI Key: VZIGARWGDAWBSE-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a chiral α-amino ester derivative featuring a tetrahydro-2H-pyran-4-yl substituent and a tert-butyl ester group. The tert-butyl group enhances steric protection of the ester moiety, while the tetrahydro-2H-pyran ring contributes to conformational rigidity and solubility .

Properties

IUPAC Name

tert-butyl 2-amino-2-(oxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(12)8-4-6-14-7-5-8/h8-9H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIGARWGDAWBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with tetrahydro-2H-pyran-4-amine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound's unique structure makes it a promising precursor for developing new pharmaceuticals targeting various diseases. The presence of the amino group suggests potential interactions with biological systems, such as receptor binding or enzyme inhibition. Compounds with similar structures have demonstrated anti-inflammatory and analgesic effects, indicating that tert-butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate may exhibit similar biological activities .

Case Study: Anti-inflammatory Properties
Research on related compounds has shown that modifications in the tetrahydropyran ring can enhance anti-inflammatory activity. For instance, studies have indicated that derivatives of tetrahydropyran exhibit significant inhibition of pro-inflammatory cytokines, suggesting that this compound could serve as a lead compound in developing new anti-inflammatory drugs.

Synthetic Organic Chemistry

Building Block for Synthesis
this compound can be utilized as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. The compound can participate in reactions such as esterification, amidation, and nucleophilic substitutions, which are essential in creating diverse chemical entities .

Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:

Compound NameStructureUnique Features
Tert-butyl 2-amino phenylcarbamateC₁₂H₁₇N₃O₃Contains a phenyl group; used in anti-inflammatory studies
Tert-butyl 4-(piperidin-1-carboxamido)phenylcarbamateC₁₅H₂₂N₃O₃Incorporates a piperidine ring; exhibits different biological activities
Tert-butyl 3-amino propanoateC₉H₁₇N₂O₂Simpler structure; primarily used in synthetic applications

This comparison illustrates how this compound stands out due to its combination of an amino group and a cyclic ether structure, potentially imparting unique reactivity and biological activity compared to similar compounds .

Potential for Biological Interaction
The biological activity of this compound has been explored through various interaction studies. The compound's ability to interact with specific biological targets may lead to the development of new therapeutic agents. For example, studies on similar compounds have shown promise in modulating neurotransmitter systems, indicating that this compound could also have neuropharmacological applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydro-2H-pyran ring provides structural stability and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl and Ethyl Ester Variants

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 477585-43-6)
  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Storage : 2–8°C, protected from light .
  • Hazard Profile : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

The methyl ester variant lacks the steric bulk of the tert-butyl group, making it more reactive in ester hydrolysis or aminolysis. Its hydrochloride salt (CAS 1260637-54-4) has a molecular weight of 209.67 g/mol and is used in peptide synthesis due to improved crystallinity .

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 871301-35-8)
  • Density : 1.104 g/cm³
  • Boiling Point : 244.1°C
  • Flash Point : 94.5°C
  • Stereochemical Relevance : The (R)-enantiomer is critical for asymmetric synthesis, with applications in chiral drug intermediates .
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2)
  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • Boiling Point : 228.3°C
  • Key Difference: Lacks the amino group, reducing hydrogen-bonding capacity and reactivity in nucleophilic substitutions .

Thiopyran Derivatives

Ethyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate (CAS 1179597-97-7)
  • Molecular Formula: C₉H₁₇NO₂S
  • Molecular Weight : 203.3 g/mol

Carbamate and Hydrazine Derivatives

tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (CAS not specified)
  • Synthetic Utility : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors). Boc protection stabilizes the amine during multi-step reactions .
  • Comparison : The carbamate group introduces a hydrolytically stable moiety compared to the ester in the target compound.
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS 693287-79-5)
  • Similarity Score : 0.55 (vs. target compound)
  • Key Difference : Hydrazine substituent enables conjugation with carbonyl compounds, expanding utility in heterocycle synthesis .

Complex Pyrrole Derivatives

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate
  • Molecular Weight : 654.79 g/mol
  • Structural Feature : Incorporates a pyrrole ring and multiple aromatic groups, enabling π-π stacking interactions in crystal lattices. Forms N–H⋯O hydrogen bonds, influencing solid-state packing .

Key Findings and Discussion

Steric and Electronic Effects : The tert-butyl group in the target compound reduces ester reactivity compared to methyl/ethyl analogs, favoring stability in prolonged reactions .

Stereochemical Influence : Enantiopure variants (e.g., CAS 871301-35-8) are critical for developing chiral drugs with high enantiomeric excess .

Thiopyran vs.

Safety Profile: Amino-containing analogs (e.g., H302, H315 hazards) require careful handling, whereas non-amino derivatives (e.g., ethyl esters) pose fewer risks .

Biological Activity

Tert-butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 1543387-05-8) is an organic compound notable for its unique structural features, including a tert-butyl group, an amino group, and a tetrahydro-2H-pyran moiety. This combination suggests potential biological activities, particularly in pharmaceutical applications. The molecular formula C11H21NO3C_{11}H_{21}NO_3 indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its reactivity and interaction with biological systems.

The compound exhibits significant chemical versatility due to its functional groups. Its structure allows for various synthetic pathways, which can be optimized for specific biological applications.

PropertyValue
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)C(N)C1CCOCC1

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the amino group in this compound suggests potential interactions with biological receptors or enzymes.

  • Receptor Binding : The amino group may facilitate binding to neurotransmitter receptors or other protein targets involved in signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes relevant to disease processes, potentially positioning this compound as a candidate for drug development.

Case Studies and Research Findings

A review of literature highlights several studies exploring the biological activity of related compounds:

  • Anti-inflammatory Effects :
    • Compounds structurally similar to this compound have demonstrated anti-inflammatory properties in various in vitro assays. These studies suggest that the compound could modulate inflammatory pathways effectively.
  • Analgesic Activity :
    • Preliminary studies indicate potential analgesic effects, with analogs displaying activity in pain models. This suggests that further investigation into the pharmacodynamics of this compound could yield promising results.
  • Pharmacokinetics :
    • A study involving related compounds assessed their pharmacokinetic profiles, showing that modifications at specific positions can enhance solubility and bioavailability, crucial for therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
Tert-butyl 2-amino phenylcarbamateC₁₂H₁₇NO₃Anti-inflammatory studies
Tert-butyl 4-(piperidin-1-carboxamido)phenylcarbamateC₁₅H₂₂N₂O₃Diverse biological activities
Tert-butyl 3-amino propanoateC₉H₁₇NO₂Primarily synthetic applications

Q & A

Q. What are the recommended storage conditions to maintain the stability of tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate?

To ensure stability, store the compound as a powder at -20°C for long-term preservation (up to 3 years). If dissolved in solvent, store at -80°C to prevent degradation. Moisture-sensitive handling is critical due to the ester and amine functional groups, which may hydrolyze under humid conditions .

Q. What protecting group strategies are commonly employed during the synthesis of this compound?

The tert-butoxycarbonyl (Boc) group is frequently used to protect the amine functionality. For example, Boc₂O is added dropwise under inert (N₂) and low-temperature (-78°C) conditions to prevent side reactions. Deprotection typically involves acidic conditions (e.g., HCl) to cleave the Boc group while maintaining the integrity of the tetrahydro-2H-pyran ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Key for confirming the stereochemistry of the tetrahydro-2H-pyran ring and verifying the tert-butyl ester group.
  • Mass spectrometry (ESI+): Used to validate molecular weight (e.g., observed [M+H]⁺ peaks).
  • IR spectroscopy: Identifies ester (C=O stretch ~1730 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities.
    Physical properties (melting point, solubility) should also be cross-referenced with literature .

Advanced Research Questions

Q. How can coupling reactions involving derivatives of this compound be optimized under catalytic conditions?

For cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig), use Pd(PPh₃)₂Cl₂ (0.04 equiv) and CuI (0.1 equiv) in THF or DMAc. Maintain inert conditions (N₂) and monitor reaction progress via TLC or LC-MS. Adjust equivalents of DIEA (2–3 equiv) to stabilize intermediates and minimize side products. Post-reaction purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) is critical .

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Intermediate characterization: Use LC-MS or NMR to identify unreacted starting materials or side products (e.g., hydrolysis of the ester group).
  • Temperature control: Ensure strict adherence to low-temperature (-78°C) conditions during Boc protection to avoid premature deprotection.
  • Catalyst activity: Pre-activate Pd catalysts with reducing agents (e.g., NaHCO₃) in polar aprotic solvents like DMAc to enhance reactivity .

Q. What safety protocols are essential when handling this compound?

  • Ventilation: Use fume hoods due to flammability (DOT UN 1123) and potential inhalation toxicity (Category 4).
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye irritation.
  • Spill management: Neutralize acidic residues (e.g., from Boc deprotection) with sodium bicarbonate before disposal .

Q. How can stereochemical integrity be maintained during synthesis?

  • Chiral resolution: Use chiral HPLC or enzymatic methods to separate enantiomers.
  • Crystallography: Confirm absolute configuration via single-crystal X-ray diffraction (SHELXL refinement recommended for small molecules) .

Q. What analytical strategies resolve contradictions in reaction outcome data (e.g., unexpected byproducts)?

  • Mechanistic studies: Probe reaction pathways using deuterated solvents or isotopic labeling (e.g., ¹⁵N for amine tracking).
  • High-resolution MS/MS: Identify fragmentation patterns to distinguish structural isomers.
  • Control experiments: Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to isolate variables .

Methodological Notes

  • Column chromatography optimization: Use gradient elution (e.g., 10–50% EtOAc in hexane) to separate polar intermediates. Pre-adsorb crude mixtures onto Celite® to improve resolution .
  • Hazard mitigation: For exothermic reactions (e.g., Boc deprotection), employ slow reagent addition and ice baths to control temperature .

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